1-(5-phenylisoxazol-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cyclopropanecarboxamide
Descripción
This compound features a cyclopropanecarboxamide core substituted with a 5-phenylisoxazol-3-yl group and a sulfamoylphenyl moiety linked to a thiazole ring. The sulfamoyl group (N-(thiazol-2-yl)sulfamoyl) is a critical pharmacophore, often associated with antimicrobial or anti-inflammatory properties, while the cyclopropane ring may enhance metabolic stability .
Propiedades
IUPAC Name |
1-(5-phenyl-1,2-oxazol-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S2/c27-20(22(10-11-22)19-14-18(30-25-19)15-4-2-1-3-5-15)24-16-6-8-17(9-7-16)32(28,29)26-21-23-12-13-31-21/h1-9,12-14H,10-11H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYHAJROISYRSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NOC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(5-phenylisoxazol-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cyclopropanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The structure of the compound can be analyzed through its various functional groups:
- Isoxazole ring : Known for its role in bioactive compounds.
- Thiazole moiety : Often associated with antimicrobial and anticancer properties.
- Cyclopropane carboxamide : Contributes to the compound's overall stability and reactivity.
Molecular Formula
The molecular formula of this compound is with a molecular weight of approximately 378.50 g/mol.
Anticancer Properties
Recent studies have indicated that compounds containing isoxazole and thiazole rings exhibit significant anticancer activity. The specific biological activity of the target compound has been evaluated in various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study conducted on similar compounds demonstrated a concentration-dependent cytotoxic effect against several cancer cell lines. For instance, derivatives with similar structures showed IC50 values ranging from 2.95 to 4.19 µg/mL against HepG2 and A875 cell lines, indicating promising anticancer potential .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 10q | 4.19 | A875 |
| 10p | 3.55 | HepG2 |
| 10l | 2.95 | MARC145 |
The proposed mechanism of action for compounds with similar structures involves:
- Inhibition of key enzymes : Such as carbonic anhydrase and other metabolic pathways crucial for cancer cell survival.
- Induction of apoptosis : Triggering programmed cell death through various signaling pathways.
Cardiovascular Effects
Sulfonamide derivatives have also been studied for their cardiovascular effects. Some studies suggest that these compounds can act as endothelin receptor antagonists, which may help alleviate conditions like pulmonary hypertension . The target compound's thiazole component could contribute to such activities.
Experimental Data
In an experimental setup assessing the biological activity on perfusion pressure using isolated rat heart models, various sulfonamide derivatives were tested, demonstrating significant changes in perfusion pressure under controlled conditions . This highlights the potential cardiovascular implications of the compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound. Modifications in substituents around the isoxazole and thiazole rings can significantly influence potency and selectivity against cancer cells.
Key Findings
- Substituent Variability : The introduction of different functional groups can enhance lipophilicity and metabolic stability, leading to improved bioavailability.
- Positioning of Groups : The position of amide groups relative to aromatic systems affects both solubility and interaction with biological targets.
Comparación Con Compuestos Similares
N-(3-Chloro-4-Fluorophenyl)-4-(1H-Imidazol-1-yl)Benzamide
1-(Benzo[d][1,3]Dioxol-5-yl)-N-(5-(4-Methoxybenzoyl)Thiazol-2-yl)Cyclopropanecarboxamide
- Structure : Shares the cyclopropanecarboxamide core but substitutes phenylisoxazole with a benzo[d][1,3]dioxolyl group.
- Activity : Moderate antifungal activity (MIC = 8 µg/mL) attributed to the electron-rich benzodioxole moiety .
- Key Difference : The absence of a sulfamoyl group limits its utility in bacterial infections .
4-(1H-Imidazol-1-yl)-N-(4-(N-Thiazol-4-ylSulfamoyl)Phenyl)Benzamide
- Structure : Features a sulfamoylphenyl-thiazole system similar to the target compound but replaces cyclopropane with benzamide.
- Activity : Strong antibacterial activity (MIC = 2 µg/mL against S. aureus) due to the sulfamoyl-thiazole synergy .
- Key Difference : The benzamide backbone may reduce metabolic stability compared to cyclopropane .
Research Findings and Implications
- Antimicrobial Potential: The sulfamoyl-thiazole moiety in the target compound aligns with reported antibacterial/antifungal activities in analogues (e.g., MIC = 2–8 µg/mL) .
- Anti-Inflammatory Prospects : The 5-phenylisoxazol-3-yl group may target COX-2, similar to celecoxib derivatives .
- Synthetic Challenges : Requires precise control in sulfamoylation and cyclopropane coupling steps to avoid byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
